molecular formula C5H7ClO4S2 B189886 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide CAS No. 112161-65-6

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

Cat. No.: B189886
CAS No.: 112161-65-6
M. Wt: 230.7 g/mol
InChI Key: VZBHRKUDEXFDPM-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is an organic compound with the molecular formula C5H7ClO4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide typically involves the reaction of 4-methyl-2,3-dihydrothiophene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methyl-2,3-dihydrothiophene+Chlorosulfonic acid4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide\text{4-Methyl-2,3-dihydrothiophene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Methyl-2,3-dihydrothiophene+Chlorosulfonic acid→4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.

    Substitution: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide
  • 3-Thiophenesulfonyl chloride, 2,3-dihydro-4-methyl-, 1,1-dioxide

Uniqueness

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfonyl chloride group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHRKUDEXFDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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